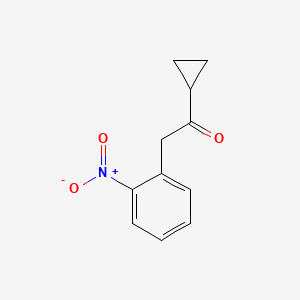amine CAS No. 1250555-28-2](/img/structure/B1527275.png)
[(4-Bromo-3-fluorophenyl)methyl](methyl)amine
Übersicht
Beschreibung
“(4-Bromo-3-fluorophenyl)methylamine” is a chemical compound with the molecular formula C9H11BrFN . It is a derivative of amine, which is a functional group that contains a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Another method involves the use of photoactive methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate .Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-fluorophenyl)methylamine” can be represented by the InChI code1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3 . This indicates that the molecule consists of a bromo-fluorophenyl group attached to a methylamine group .
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibitors
(4-Bromo-3-fluorophenyl)methylamine derivatives have been explored as potent inhibitors of tyrosine kinase activity, particularly targeting the epidermal growth factor receptor (EGFR) and other members of the erbB family. These inhibitors show promise in cancer therapy by binding competitively at the ATP site of signal transduction enzymes, demonstrating potent inhibitory effects in vitro and in cellular models (Rewcastle et al., 1998).
Electroanalytical Chemistry
In electroanalytical chemistry, brominated aryl amines, including (4-Bromo-3-fluorophenyl)methylamine, serve as effective electron transfer mediators. They facilitate the indirect oxidation of amines, converting them into Schiff bases through an oxidation process. This application is significant in the synthesis of various organic compounds and analytical applications (Pletcher & Zappi, 1989).
Materials Science
In materials science, the introduction of fluorine and bromine atoms into polymeric materials can significantly alter their physical properties, such as thermal stability, optical and electrochemical properties, and conductivity. Studies have shown that polymers derived from fluorobenzaldehydes and containing amine groups exhibit enhanced thermal stability and electrical conductivity, indicating potential applications in electronic devices and materials engineering (Kaya et al., 2012).
Cancer Research
In cancer research, compounds structurally similar to (4-Bromo-3-fluorophenyl)methylamine have been studied for their potential as cancer therapeutics. For example, ZD6474, a derivative, inhibits vascular endothelial growth factor signaling and angiogenesis, showing efficacy in tumor growth inhibition in preclinical models. This highlights the potential of such compounds in developing new cancer treatments (Wedge et al., 2002).
Chemical Synthesis
In chemical synthesis, the reactivity of such compounds towards aminolysis and their subsequent application in creating Schiff bases and other derivatives illustrates their versatility as building blocks in organic synthesis. These reactions are pivotal in developing various pharmaceuticals, agrochemicals, and materials (Das et al., 2003).
Zukünftige Richtungen
The future directions for research on “(4-Bromo-3-fluorophenyl)methylamine” could include exploring its potential uses in organic synthesis, given its interesting structural features. Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its reactivity .
Eigenschaften
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWZARWIGCMZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl](methyl)amine | |
CAS RN |
1250555-28-2 | |
| Record name | [(4-bromo-3-fluorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



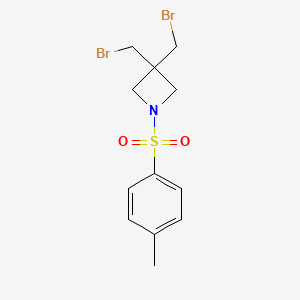
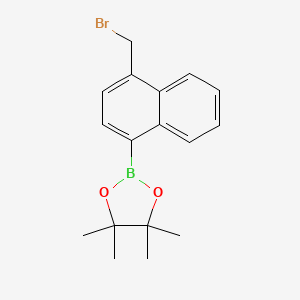
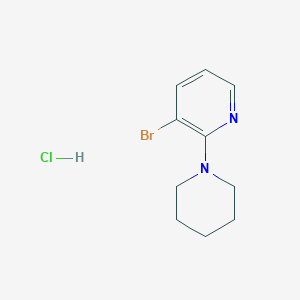

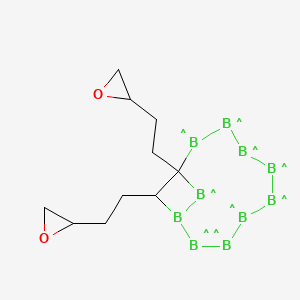
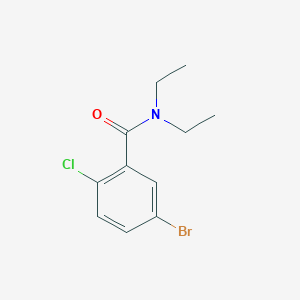
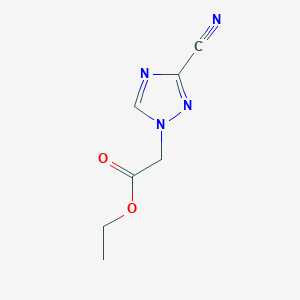
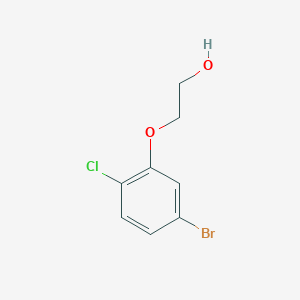


![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)
